molecular formula C17H25N3O B11456055 N-(3-(1-ethyl-1H-benzo[d]imidazol-2-yl)propyl)pivalamide

N-(3-(1-ethyl-1H-benzo[d]imidazol-2-yl)propyl)pivalamide

Cat. No.: B11456055
M. Wt: 287.4 g/mol
InChI Key: VIYVJPFQLPWAIP-UHFFFAOYSA-N
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Description

N-(3-(1-ethyl-1H-benzo[d]imidazol-2-yl)propyl)pivalamide is a synthetic small molecule featuring a benzoimidazole core linked via a propyl chain to a pivalamide (2,2-dimethylpropanamide) group. The pivalamide moiety, a bulky tertiary amide, may improve resistance to enzymatic degradation compared to primary amides.

Properties

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

N-[3-(1-ethylbenzimidazol-2-yl)propyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C17H25N3O/c1-5-20-14-10-7-6-9-13(14)19-15(20)11-8-12-18-16(21)17(2,3)4/h6-7,9-10H,5,8,11-12H2,1-4H3,(H,18,21)

InChI Key

VIYVJPFQLPWAIP-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CCCNC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), which facilitate the formation of the amide bond under mild reaction conditions using dimethyl formamide as a solvent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-ethyl-1H-1,3-benzodiazol-2-yl)propyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzodiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, which can influence multiple biological pathways. The potential mechanisms of action include:

1. Enzyme Inhibition:
The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting disease progression.

2. Receptor Modulation:
It can act as an agonist or antagonist at certain receptors, modulating their activity and influencing physiological responses.

3. Induction of Apoptosis:
Similar compounds have shown the ability to induce programmed cell death in cancer cells, making this compound a candidate for anticancer research.

Anticancer Research

Recent studies have investigated the anticancer properties of compounds related to N-(3-(1-ethyl-1H-benzo[d]imidazol-2-yl)propyl)pivalamide. For instance, a study published in Nature examined the effects of benzimidazole derivatives on various cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with mechanisms involving apoptosis induction and modulation of key signaling pathways such as NF-kB.

Table: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
N-(methyl-benzimidazole) derivativeMCF-70.25Induces apoptosis via caspase activation
N-(methyl-benzimidazole) derivativeMDA-MB-2310.5Inhibits NF-kB and promotes p53 expression

Antimicrobial Properties

Another significant application is in the field of antimicrobial research. Compounds similar to this compound have been evaluated for their effectiveness against resistant bacterial strains. A notable study reported that derivatives exhibited enhanced antibacterial activity against Escherichia coli strains expressing New Delhi metallo-beta-lactamase (NDM-1), which is known for its resistance to carbapenems.

Case Study: Antimicrobial Activity Against NDM-1 Producing Strains

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives and tested their efficacy against clinical isolates of NDM-1-producing bacteria. The representative compound demonstrated significant synergistic effects when combined with traditional antibiotics, restoring their effectiveness.

Mechanism of Action

The mechanism of action of N-[3-(1-ethyl-1H-1,3-benzodiazol-2-yl)propyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The benzodiazole moiety is known to interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including antimicrobial, anticancer, and anti-inflammatory activities .

Comparison with Similar Compounds

Structural Analog: N-[3-(Boc-amino)propyl]-3-(5-methoxy-1H-benzo[d]imidazol-2-yl)propanamide

Key Features :

  • Substituents : 5-methoxy group on benzoimidazole, Boc-protected amine on propyl chain.
  • Synthesis : Yield of 55% using PyBOP as a coupling agent .

Comparison :

  • In contrast, the target compound’s 1-ethyl group prioritizes steric shielding.
  • Amide Type : The Boc group serves as a temporary protective moiety, whereas the pivalamide in the target compound is a permanent, metabolically stable substituent.
  • Synthesis Efficiency : The 55% yield for this analog highlights moderate efficiency, but the target compound’s synthesis pathway (if similar) may require optimization for scalability.

Structural Analog: N-(N-{3-[4-(5-Fluoro-4-methyl-1H-benzo[d]imidazol-2-yl)-3-methylphenoxy]propyl}carbamimidoyl)-propionamide

Key Features :

  • Substituents: 5-fluoro and 4-methyl groups on benzoimidazole; phenoxy-propyl chain with a carbamimidoyl group.

Comparison :

  • Electron Effects : Fluorine’s electron-withdrawing nature and methyl’s hydrophobicity could enhance binding affinity in therapeutic targets (e.g., kinases or GPCRs). The target compound lacks these substituents, suggesting a different pharmacological profile.
  • Chain Flexibility: The phenoxy-propyl linker in this analog may confer conformational rigidity, whereas the target compound’s simpler propyl chain offers flexibility.

Halogenated Derivatives from Patent Literature

Examples :

  • N-(3-Bromo-4-fluorophenyl)-2-((3-(dimethylamino)propyl)amino)-4,5-difluoro-N’-hydroxy-1H-benzo[d]imidazole-7-carboximidamide
  • N-(3-Chloro-4-fluorophenyl)-2-((3-(dimethylamino)propyl)amino)-4-fluoro-N’-hydroxy-1H-benzo[d]imidazole-7-carboximidamide .

Comparison :

  • Halogen Effects : Bromo, chloro, and fluoro substituents increase lipophilicity and may improve membrane permeability. The target compound’s pivalamide group similarly enhances lipophilicity but avoids halogen-related toxicity risks.

Physicochemical Properties

Property Target Compound Analog Analog
Solubility Moderate (bulky pivalamide) High (methoxy group) Low (fluorine, methyl)
Metabolic Stability High (tertiary amide) Low (Boc group removable) Moderate (fluorine)
Lipophilicity High (pivalamide) Moderate High (halogens, methyl)

Pharmacological Implications

  • Target Compound: The pivalamide group may reduce first-pass metabolism, favoring oral bioavailability. The 1-ethyl group could minimize off-target interactions by sterically blocking non-specific binding.

Biological Activity

N-(3-(1-ethyl-1H-benzo[d]imidazol-2-yl)propyl)pivalamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 1-ethyl-1H-benzo[d]imidazole with pivaloyl chloride in the presence of a suitable base. The resulting structure is characterized by a benzimidazole core, which is known for its diverse biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to benzimidazole derivatives. For instance, compounds with similar structures have shown significant activity against various strains of bacteria, including multidrug-resistant strains. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Compound Target Bacteria MIC (μg/mL) Notes
A4NDM-1 producing E. coli1.26 ± 0.37Potent inhibitor with low cytotoxicity .
BZStaphylococcus aureus5.00Effective against resistant strains .

Anticancer Activity

The benzimidazole derivatives have also been investigated for their anticancer properties. They have been reported to inhibit various cancer cell lines by inducing apoptosis and inhibiting proliferation. The precise mechanisms involve modulation of signaling pathways such as Wnt and PI3K/Akt.

Case Studies

Case Study 1: Antibacterial Activity
In a study evaluating the antibacterial activity of synthesized compounds, this compound was tested against clinical isolates of NDM-1-producing Escherichia coli. The compound demonstrated significant synergistic effects when combined with meropenem, enhancing its efficacy against resistant strains .

Case Study 2: Anticancer Effects
Another investigation focused on the anticancer effects of benzimidazole derivatives, including this compound. The results indicated that these compounds could effectively inhibit cell growth in human cancer cell lines, suggesting potential for therapeutic applications in oncology .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial resistance mechanisms, such as beta-lactamases.
  • Cell Cycle Arrest : In cancer cells, it can induce cell cycle arrest at various phases, leading to apoptosis.

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